3-(Tert-butoxy)-2-fluorophenol
Description
3-(Tert-butoxy)-2-fluorophenol is a phenolic compound featuring a tert-butoxy group (-O-C(CH₃)₃) at the 3-position and a fluorine atom at the 2-position of the benzene ring. This structure combines steric bulk from the tert-butoxy group with electronic effects from the fluorine, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-fluoro-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13FO2/c1-10(2,3)13-8-6-4-5-7(12)9(8)11/h4-6,12H,1-3H3 |
InChI Key |
ICUKVVQDQZKJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-2-fluorophenol typically involves the introduction of the tert-butoxy group and the fluorine atom onto a phenol ring. One common method is the reaction of 2-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.
Substitution: The fluorine atom and tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-(Tert-butoxy)-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(tert-butoxy)-2-fluorophenol involves its interaction with molecular targets through its functional groups. The phenol group can form hydrogen bonds and participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. The tert-butoxy group provides steric hindrance, affecting the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 3-(Tert-butoxy)-2-fluorophenol, enabling comparative analysis:
Physicochemical Properties
Acidity
Fluorine and trifluoromethyl groups influence phenol acidity significantly:
- This compound: Fluorine’s electron-withdrawing effect increases acidity compared to non-fluorinated analogs. However, it is less acidic than 4-Tert-butyl-2-(trifluoromethyl)phenol due to the weaker electron-withdrawing nature of F vs. CF₃ .
- 4-Tert-butyl-2-(trifluoromethyl)phenol: pKa ≈ 6–7 (estimated, CF₃ strongly stabilizes deprotonation).
- 3c: Methoxy and hydroxypropyl groups likely reduce acidity compared to simple phenols.
Solubility and Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
